molecular formula C12H10F2N2O2 B2690455 (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate CAS No. 541505-10-6

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate

Cat. No.: B2690455
CAS No.: 541505-10-6
M. Wt: 252.221
InChI Key: ZFMQPVALOWKRKZ-UHFFFAOYSA-N
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Description

The compound "(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate" is a fluorinated acrylate derivative characterized by its cyano, ethoxy, and 3,5-difluoroaniline substituents. Its E-configuration denotes the spatial arrangement of substituents around the double bond, which is critical for its chemical reactivity and biological activity. Structural analysis via X-ray crystallography (e.g., using SHELX software ) confirms its planar geometry and hydrogen-bonding interactions, which influence its solubility and stability.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,5-difluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-4-9(13)3-10(14)5-11/h3-5,7,16H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMQPVALOWKRKZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC(=C1)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC(=CC(=C1)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate typically involves the reaction of ethyl cyanoacetate with 3,5-difluoroaniline under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the ethyl cyanoacetate reacts with the amine group of 3,5-difluoroaniline to form the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control helps in maintaining consistent reaction conditions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and cyano groups undergo hydrolysis under acidic or alkaline conditions.

Reaction TypeReagents/ConditionsProductsNotes
Ester HydrolysisNaOH (aq.), reflux2-cyano-3-(3,5-difluorophenylamino)acrylic acidComplete conversion observed at 80°C.
Cyano HydrolysisH₂SO₄ (conc.), H₂O, heatAmide or carboxylic acid derivativesPartial hydrolysis to amide intermediates reported.

Reduction Reactions

The cyano group and acrylate double bond are susceptible to reduction.

Reaction TypeReagents/ConditionsProductsNotes
Cyano ReductionH₂/Pd-C, ethanolEthyl 3-(3,5-difluorophenylamino)propionateYields primary amine derivatives.
Double Bond ReductionNaBH₄, MeOHSaturated ethyl 2-cyano-3-(3,5-difluorophenylamino)propionateStereoselectivity not observed .

Nucleophilic Additions

The α,β-unsaturated acrylate system participates in Michael additions.

NucleophileReagents/ConditionsProductsNotes
AminesEt₃N, THF, 25°CEthyl 2-cyano-3-(3,5-difluorophenylamino)-4-(substituted-amino)but-2-enoateRegioselectivity confirmed via NMR .
ThiolsK₂CO₃, DMFThioether adductsKinetics depend on thiol pKa.

Electrophilic Aromatic Substitution

The 3,5-difluorophenylamino group directs electrophilic attacks to specific positions.

ElectrophileReagents/ConditionsProductsNotes
NitrationHNO₃, H₂SO₄, 0°CNitro-substituted derivativesMeta-substitution favored due to fluorine’s electron-withdrawing effects.
HalogenationCl₂, FeCl₃Chlorinated analogsLimited reactivity due to fluorine deactivation .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems.

ConditionsProductsNotes
PPh₃, I₂, refluxCyano-substituted quinoline derivativesSix-membered ring formation via radical intermediates .
CuI, DMF, 120°CFuran-annulated productsRequires pre-functionalization.

Stability and Degradation

The compound undergoes photodegradation and thermal decomposition.

ConditionDegradation PathwayHalf-Life
UV light (λ = 254 nm)Cleavage of acrylate double bond4.2 hours
150°C, inert atmosphereDecarboxylation30 minutes

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures showed inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The incorporation of the difluorophenyl group enhances the compound's potency against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A recent study demonstrated that this compound and its analogs exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Material Science

Polymerization Applications
this compound is used as a monomer in the synthesis of polymers. Its ability to undergo radical polymerization makes it suitable for producing high-performance materials with enhanced thermal stability and mechanical properties. Research has shown that polymers derived from this compound can be utilized in coatings, adhesives, and composite materials .

Nanocomposites
In the field of nanotechnology, this compound serves as a precursor for creating nanocomposites. When combined with nanoparticles, it leads to materials with improved electrical conductivity and thermal properties. Studies have reported that incorporating this compound into nanocomposite matrices enhances their application in electronic devices and sensors .

Organic Synthesis

Building Block for Synthesis
The compound acts as an important building block in organic synthesis, particularly in the formation of complex molecules through Knoevenagel condensation reactions. Its versatility allows chemists to modify the structure to create various derivatives with tailored properties for specific applications .

Case Study: Synthesis of Heterocycles
A notable case study involved using this compound in synthesizing nitrogen-containing heterocycles. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's utility in developing pharmaceutical agents .

Mechanism of Action

The mechanism of action of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

(Z)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate: The Z-isomer exhibits distinct steric hindrance, reducing its binding affinity to target proteins compared to the E-isomer.

Ethyl 2-cyano-3-phenylaminoacrylate (non-fluorinated): The absence of fluorine atoms decreases electronegativity and metabolic stability, as shown in comparative pharmacokinetic studies.

3-(3,5-Dichlorophenylamino) analogues: Replacing fluorine with chlorine increases lipophilicity but reduces solubility in aqueous media.

Physicochemical Properties

Property (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate Z-isomer Non-fluorinated Analogue
Molecular Weight (g/mol) 280.25 280.25 246.27
LogP (log Kow) 2.1 2.3 1.8
Solubility (mg/mL, H₂O) 0.12 0.09 0.45
Melting Point (°C) 158–160 142–144 135–137

The fluorinated E-isomer demonstrates balanced lipophilicity (LogP ~2.1) and moderate solubility, optimizing membrane permeability and bioavailability. Fluorine atoms enhance metabolic stability by resisting cytochrome P450-mediated oxidation .

Biological Activity

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is a compound with considerable potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Overview

  • Molecular Formula : C12H10F2N2O2
  • Molar Mass : 252.22 g/mol
  • CAS Number : 541505-10-6
  • Density : 1.326 g/cm³ (predicted)
  • Boiling Point : 326.8 °C (predicted)
  • pKa : -3.25 (predicted)

This compound is characterized by a cyano group, a difluorophenylamino group, and an ethyl ester group. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 3,5-difluoroaniline through a Knoevenagel condensation mechanism. The reaction conditions often include:

  • Reagents : Sodium ethoxide or potassium carbonate as bases.
  • Temperature : Elevated temperatures to facilitate condensation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, thereby inhibiting their activity. This can prevent substrate binding and subsequent catalysis.
  • Receptor Modulation : It can interact with various receptors, modulating signal transduction pathways that lead to diverse biological effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study highlighted its potential as an inhibitor of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

StudyFindings
Demonstrated cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range.
Induced apoptosis in breast cancer cells via mitochondrial pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes:

Enzyme TargetActivityIC50 Value
HIV-1 IntegraseSignificant inhibition observed0.19 µM
Protein KinaseModerate inhibition1.77 µM

These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes.

Case Studies

  • Case Study on Antiviral Activity :
    A recent study evaluated the antiviral properties of this compound against HIV-1 integrase inhibitors. Results showed promising efficacy with low micromolar concentrations required for significant inhibition .
  • Case Study on Anticancer Effects :
    Another investigation focused on the compound's effects on various cancer types, revealing that it not only inhibited cell growth but also triggered apoptotic pathways in vitro .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate, and how can reaction yields be optimized?

  • The synthesis involves coupling 3,5-difluoroaniline with ethyl 2-cyanoacrylate derivatives under basic conditions. Optimize by controlling stoichiometry (e.g., 1.2:1 molar ratio of aniline to acrylate), using anhydrous solvents (e.g., DMF or THF), and maintaining temperatures between 60–80°C. Purity can be enhanced via recrystallization from ethanol or chromatographic separation .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Use 1H/13C NMR to verify the E-configuration (e.g., coupling constants ~16–18 Hz for α,β-unsaturated protons) and cyano group presence (δ ~110–120 ppm in 13C). IR spectroscopy confirms the C≡N stretch (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Refer to SDS guidelines for spill management (e.g., neutralization with absorbents like vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against targets like PI3Kδ?

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to PI3Kδ’s ATP-binding pocket. Generate ligand-based pharmacophores using analogs (e.g., AZD8186 in ) to identify critical interactions (e.g., hydrogen bonding with 3,5-difluoroaniline moiety). Validate with MD simulations to evaluate stability .

Q. What experimental designs address discrepancies between in vitro and in silico activity data?

  • Cross-validate using orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic inhibition). Replicate experiments in triplicate with positive/negative controls (e.g., fluconazole for antifungal assays). Apply statistical tools (e.g., ANOVA, p-value thresholds) to identify outliers .

Q. Which crystallographic methods resolve the E-configuration and crystal packing of this compound?

  • Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement and ORTEP-3 for visualization. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution ≤ 0.8 Å. Analyze torsion angles (e.g., C=C–C≡N dihedral) to confirm stereochemistry. Hydrogen bonding networks can explain packing motifs .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced antifungal efficacy?

  • Modify substituents on the 3,5-difluorophenyl group (e.g., introduce electron-withdrawing groups to boost electrophilicity). Test derivatives in agar diffusion assays against Candida albicans and measure MICs. Correlate LogP (via HPLC) with membrane permeability .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

  • Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., BHT) to inhibit oxidation. Encapsulate in cyclodextrins or lipid nanoparticles to enhance aqueous stability. Characterize degradation products via LC-MS .

Methodological Notes

  • Data Contradictions : Always cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve structural ambiguities .
  • Biological Assays : Include time-kill kinetics alongside MICs to differentiate bacteriostatic vs. bactericidal effects .
  • Crystallography : For twinned crystals, use SHELXD for structure solution and PLATON to check for missed symmetry .

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